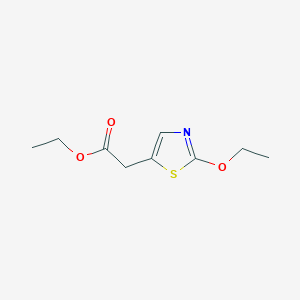![molecular formula C25H16F4O2Sn B12628271 Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-49-2](/img/structure/B12628271.png)
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound characterized by the presence of a triphenylstannyl group bonded to a 2,3,4,5-tetrafluorobenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The organotin moiety can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .
Aplicaciones Científicas De Investigación
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin Hydroxide: A related organotin compound with similar chemical properties but lacking the fluorinated benzoyl group.
2,3,4,5-Tetrafluorobenzoyl Chloride: A precursor in the synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane, used in various organic reactions.
Triphenylstannane: Another organotin compound with a triphenylstannyl group but without the ester linkage to a fluorinated benzoyl moiety.
Uniqueness
This compound is unique due to the combination of its organotin and fluorinated benzoyl components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
921770-49-2 |
|---|---|
Fórmula molecular |
C25H16F4O2Sn |
Peso molecular |
543.1 g/mol |
Nombre IUPAC |
triphenylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
BPCJBEDMRRNMTM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)

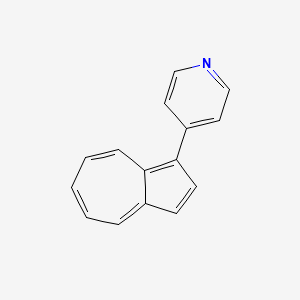
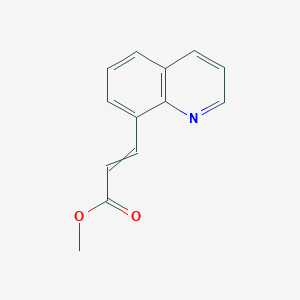

![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
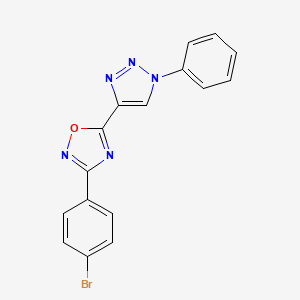
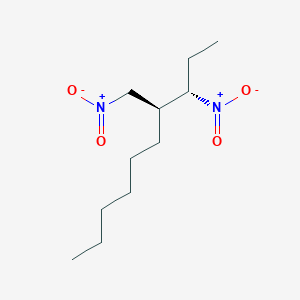
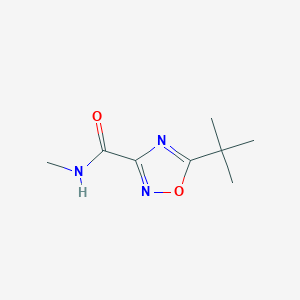

![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
